5-(Bromomethyl)-6-iodo-1,3-benzodioxole

Description

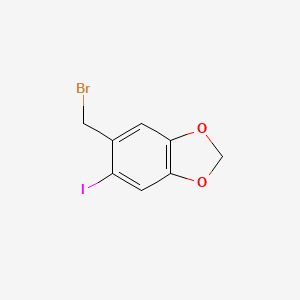

5-(Bromomethyl)-6-iodo-1,3-benzodioxole is a halogenated derivative of the 1,3-benzodioxole scaffold, a bicyclic aromatic system with oxygen atoms at positions 1 and 2. The compound features a bromomethyl (-CH₂Br) group at position 5 and an iodine atom at position 6 (Figure 1).

The iodine substituent, with its high atomic radius and polarizability, may influence electronic properties and bioactivity. This combination of halogens distinguishes it from common benzodioxole derivatives, which typically feature smaller halogens (e.g., Cl, Br) or functional groups like nitro (-NO₂), alkoxy (-OR), or alkyl chains .

Properties

IUPAC Name |

5-(bromomethyl)-6-iodo-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDLFDFGPIQUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CBr)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole typically involves the bromination and iodination of a benzodioxole precursor. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by iodination using iodine or an iodine-containing reagent under controlled conditions . The reaction conditions often require a solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-iodo-1,3-benzodioxole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(Bromomethyl)-6-iodo-1,3-benzodioxole has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

Material Science: It is utilized in the synthesis of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional properties of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole with related compounds:

Calculated based on molecular formula (C₈H₆BrIO₂).

*Direct references to this compound are absent in the provided evidence; inferences drawn from analogs.

Reactivity and Functional Differences

- Halogenated Derivatives: The iodine atom in the target compound offers distinct reactivity in aromatic substitution or cross-coupling reactions compared to bromine or chlorine. For example, iodine’s leaving-group ability in nucleophilic substitutions is superior to bromine, which may enhance its utility in synthetic chemistry .

Alkyl vs. Aryl Substituents :

- Piperonyl butoxide (PBO), a widely used pesticide synergist, features a complex ether chain at position 5 and a propyl group at position 4. These substituents enhance its lipophilicity, enabling inhibition of insect cytochrome P450 enzymes and synergizing pyrethroid insecticides . The target compound’s halogens may limit similar bioactivity due to reduced hydrophobicity.

Antimitotic Activity :

- 6-Benzyl-1,3-benzodioxole derivatives (e.g., with para-methoxy groups) exhibit potent tubulin polymerization inhibition, comparable to podophyllotoxin. However, bulky substituents like iodine or bromomethyl may disrupt binding to tubulin’s colchicine site, as seen in analogs with additional methoxy groups .

Key Research Findings and Gaps

- Synthetic Challenges : Halogenated benzodioxoles, particularly iodinated ones, are understudied. and describe bromo-nitro and bromo-methyl derivatives, but iodination at position 6 remains unexplored in the provided literature.

- Bioactivity Profiles : While 6-benzyl derivatives () and lignans () show antimitotic and antitumor activity, the target compound’s dual halogenation may confer unique pharmacokinetic properties meriting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.